Boc-5-羟基-DL-色氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

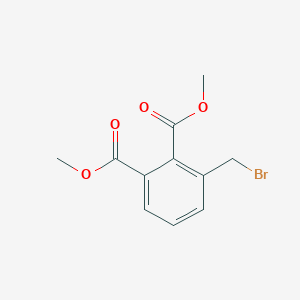

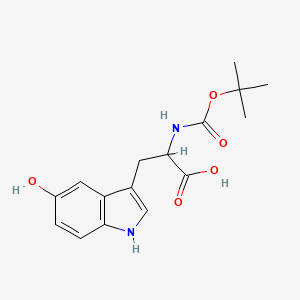

Boc-5-hydroxy-DL-tryptophan is a biochemical used for proteomics research . It has a molecular weight of 320.35 and a molecular formula of C16H20N2O5 . It is a metabolite of Tryptophan and a chemical precursor to produce serotonin, mainly used as an antidepressant, appetite suppressant, and sleep aid .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis

The molecular structure of Boc-5-hydroxy-DL-tryptophan is represented by the formula C16H20N2O5 . It has a molecular weight of 320.35 .Chemical Reactions Analysis

The Boc group in Boc-5-hydroxy-DL-tryptophan is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Boc-5-hydroxy-DL-tryptophan is a solid substance that should be stored at room temperature . It has a predicted melting point of 211.23° C, a boiling point of 590.32° C at 760 mmHg, a density of 1.34 g/cm3, and a refractive index of n20D 1.62 .科学研究应用

Material Science

Researchers utilize the compound’s fluorinated nature and indole functionality to develop advanced polymers, coatings, or functional materials. These materials benefit from enhanced thermal stability, mechanical strength, or optical properties .

Proteomics Research

Boc-5-hydroxy-DL-tryptophan is used in proteomics research due to its biochemical properties. It can be used for peptide synthesis and protein structure analysis .

Immunophenotyping

In immunology, this compound may be involved in studying the immunophenotype of gastrointestinal inflammation, which is characterized by the infiltration of activated immune cells and increased cytokine production .

作用机制

安全和危害

属性

IUPAC Name |

3-(5-hydroxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5/c1-16(2,3)23-15(22)18-13(14(20)21)6-9-8-17-12-5-4-10(19)7-11(9)12/h4-5,7-8,13,17,19H,6H2,1-3H3,(H,18,22)(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JELADEDZLOFFTA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。